molecular formula C11H8O3 B1335733 3-(2-furyl)benzoic Acid CAS No. 35461-99-5

3-(2-furyl)benzoic Acid

Cat. No. B1335733
CAS RN: 35461-99-5
M. Wt: 188.18 g/mol
InChI Key: RQVVFGRDMHDHNI-UHFFFAOYSA-N
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Description

3-(2-furyl)benzoic Acid, also known as FBA, is a chemical compound with the molecular formula C11H8O3 . It is a solid substance and is considered a heterocyclic organic compound .


Synthesis Analysis

The synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been reported to start from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate was used as the catalyst, affording good to excellent isolated yields of the acrylic acids under solvent-free conditions .


Molecular Structure Analysis

The molecular weight of 3-(2-furyl)benzoic Acid is 188.18 g/mol . The molecular formula is C11H8O3 . The canonical SMILES structure is C1=CC (=CC (=C1)C (=O)O)C2=CC=CO2 .


Chemical Reactions Analysis

The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .


Physical And Chemical Properties Analysis

3-(2-furyl)benzoic Acid is a solid substance . It has a melting point range of 157 - 158 °C . The density of this compound is 1.254g/cm³ .

Scientific Research Applications

Application 1: Sustainable Synthesis of Novel 3-(2-furyl)acrylic Acids and Their Derivatives

  • Summary of the Application : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units . These are synthesized starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .
  • Methods of Application or Experimental Procedures : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
  • Results or Outcomes : The catalytic processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .

Application 2: Quantum Chemical Calculations

  • Summary of the Application : In this study, 3-(2-Furyl) Propionic acid (C7H8O3), abbreviated as 32FPA, which has biological applications, was investigated with Density functional theory calculations .
  • Methods of Application or Experimental Procedures : The FT-IR, FT-Raman, NMR spectra of the title compound were recorded and analyzed . The equilibrium geometry, bonding features, and harmonic vibrational wave numbers were investigated with the help of DFT method using B3LYP/6-311++G (d,p) basis set .
  • Results or Outcomes : The observed vibrational wave numbers were compared with the calculated results . The Frontier Molecular Orbital (FMO) Analysis of the title compound has also been carried out and the results were interpreted .

Application 3: Double Decarboxylative Coupling Reactions

  • Summary of the Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Methods of Application or Experimental Procedures : The treatment of (hetero)benzylic carboxylic acids with 3 equiv. of K2S2O8 in the presence of a catalytic amount of AgNO3 in binary solvent 1,2-dichloroethane (DCE)/H2O .
  • Results or Outcomes : This method revealed for the first time the possibility of formation of a new C–C bond at sp3-hybridized centers via a double decarboxylative synthetic protocol .

Application 4: Furan Platform Chemicals

  • Summary of the Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Methods of Application or Experimental Procedures : The article looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans . A mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% .
  • Results or Outcomes : Interesting products include 2-substituted 3-iodo-furans and (1-R)-1-(2′-furyl)-1,2-ethanediol with a primary hydroxyl group protected as acetate .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has potential applications as sustainable chemical building units . This synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid, employing various organocatalysts . This represents a promising direction for future research and development in the field of sustainable chemistry.

properties

IUPAC Name

3-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVVFGRDMHDHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407689
Record name 3-(2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-furyl)benzoic Acid

CAS RN

35461-99-5
Record name 3-(2-Furanyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35461-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Sample, SL Huth, MB Hursthouse - 2007 - ecrystals.chem.soton.ac.uk
data_2007may0004 _audit_creation_method SHELXL-97 _chemical_name_systematic ; ? ; _chemical_name_common ? _chemical_melting_point ? _chemical_formula_moiety …
Number of citations: 2 ecrystals.chem.soton.ac.uk

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